molecular formula C9H13N3O B1378548 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1461714-99-7

4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B1378548
CAS No.: 1461714-99-7
M. Wt: 179.22 g/mol
InChI Key: YOMGJTQENNBASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring fused to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown promise in biological assays, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazole: A precursor in the synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one, known for its use in various chemical reactions.

    Pyrrolidin-2-one: Another precursor, commonly used in the synthesis of pharmaceuticals and agrochemicals.

    4-methyl-1H-pyrazole: A structurally similar compound with different substitution patterns, leading to distinct chemical and biological properties.

Uniqueness

This compound stands out due to its unique combination of a pyrazole ring and a pyrrolidinone moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-8(5-11-12(6)2)7-3-9(13)10-4-7/h5,7H,3-4H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMGJTQENNBASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 2
4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 4
4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 5
4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 6
4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.